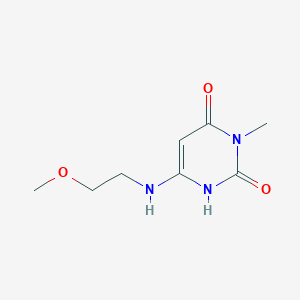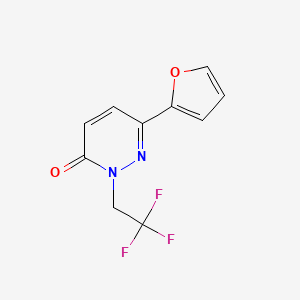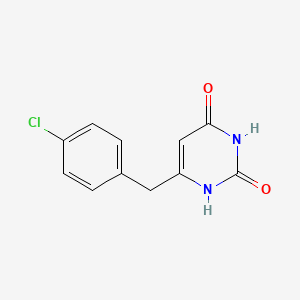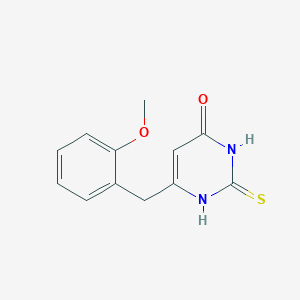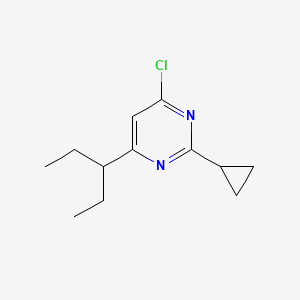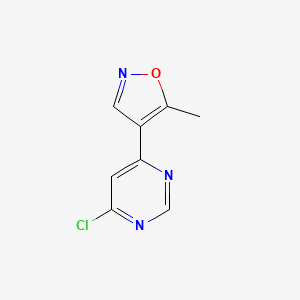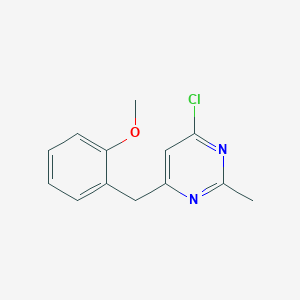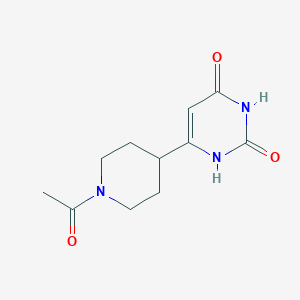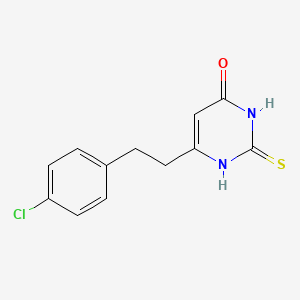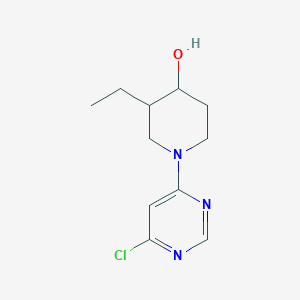
1-(6-Chloropyrimidin-4-yl)-3-ethylpiperidin-4-ol
描述
1-(6-Chloropyrimidin-4-yl)-3-ethylpiperidin-4-ol is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 6-position and a piperidine ring substituted with an ethyl group at the 3-position and a hydroxyl group at the 4-position
作用机制
Target of Action
Many drugs target proteins in the body, such as enzymes, receptors, or ion channels. These proteins play crucial roles in various biological processes. The specific targets of “1-(6-Chloropyrimidin-4-yl)-3-ethylpiperidin-4-ol” are currently unknown .
Biochemical Pathways
Drugs can affect various biochemical pathways in the body. For example, they might inhibit a pathway that leads to the production of a harmful substance, or they might activate a pathway that produces a beneficial substance. The specific pathways affected by “this compound” are currently unknown .
Result of Action
This refers to the effects that a drug has on the body. These effects can be beneficial (such as relieving symptoms or curing a disease) or harmful (such as causing side effects). The specific effects of “this compound” are currently unknown .
准备方法
The synthesis of 1-(6-Chloropyrimidin-4-yl)-3-ethylpiperidin-4-ol involves several steps. One common method includes the reaction of 6-chloropyrimidine with 3-ethylpiperidine under specific conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in a suitable solvent like ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
1-(6-Chloropyrimidin-4-yl)-3-ethylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols under basic conditions
Common reagents used in these reactions include sodium hydroxide, potassium carbonate, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(6-Chloropyrimidin-4-yl)-3-ethylpiperidin-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its ability to interact with specific biological targets.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings
相似化合物的比较
1-(6-Chloropyrimidin-4-yl)-3-ethylpiperidin-4-ol can be compared with other similar compounds, such as:
1-(6-Chloropyrimidin-4-yl)-4-piperidinol: This compound has a similar structure but lacks the ethyl group, which may affect its biological activity and chemical reactivity.
1-(6-Chloropyrimidin-4-yl)ethanone:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
1-(6-chloropyrimidin-4-yl)-3-ethylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-2-8-6-15(4-3-9(8)16)11-5-10(12)13-7-14-11/h5,7-9,16H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQERCMMXEZNWQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1O)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


